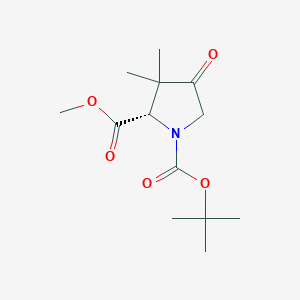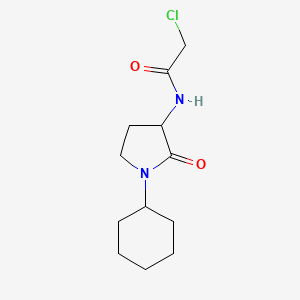
2-Chloro-N-(1-cyclohexyl-2-oxopyrrolidin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(1-cyclohexyl-2-oxopyrrolidin-3-yl)acetamide is a synthetic organic compound characterized by the presence of a chloroacetamide group attached to a pyrrolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1-cyclohexyl-2-oxopyrrolidin-3-yl)acetamide typically involves the reaction of chloroacetamide with a cyclohexyl-substituted pyrrolidinone. One common method includes the thermal cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids, which are obtained by the reaction of chloroacetamide with γ-aminobutyric acid potassium salts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(1-cyclohexyl-2-oxopyrrolidin-3-yl)acetamide can undergo several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles.
Oxidation and Reduction: The pyrrolidinone ring can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, can react with the chloro group.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, can oxidize the pyrrolidinone ring.
Reducing Agents: Such as sodium borohydride, can reduce the carbonyl group in the pyrrolidinone ring.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted acetamides can be formed.
Oxidation Products: Oxidized derivatives of the pyrrolidinone ring.
Reduction Products: Reduced forms of the pyrrolidinone ring, potentially leading to alcohols or amines.
Applications De Recherche Scientifique
2-Chloro-N-(1-cyclohexyl-2-oxopyrrolidin-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system due to its structural similarity to known bioactive compounds.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of pyrrolidinone derivatives with biological targets, providing insights into their mechanism of action.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(1-cyclohexyl-2-oxopyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets. The pyrrolidinone ring is known to interact with various enzymes and receptors, potentially modulating their activity. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to changes in their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Oxopyrrolidin-1-yl)acetamide: A structurally similar compound with a pyrrolidinone ring but lacking the cyclohexyl substitution.
N-(2-Oxopyrrolidin-1-yl)acetamide: Another related compound with similar chemical properties.
Uniqueness
2-Chloro-N-(1-cyclohexyl-2-oxopyrrolidin-3-yl)acetamide is unique due to the presence of the cyclohexyl group, which can influence its steric and electronic properties, potentially leading to different biological activities and chemical reactivity compared to its analogs .
Propriétés
IUPAC Name |
2-chloro-N-(1-cyclohexyl-2-oxopyrrolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O2/c13-8-11(16)14-10-6-7-15(12(10)17)9-4-2-1-3-5-9/h9-10H,1-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWNRPXSEFQPHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(C2=O)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
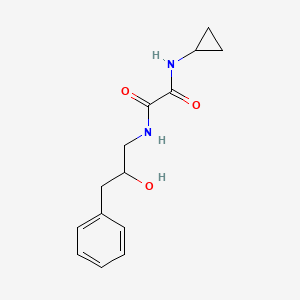
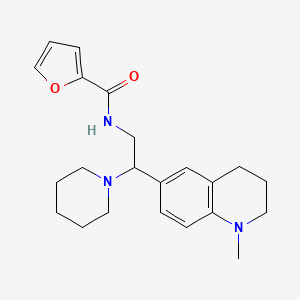
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2639362.png)
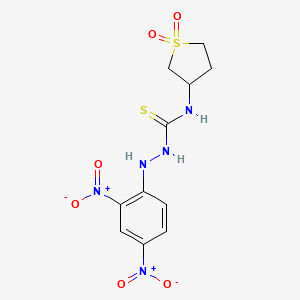
![3,4,5-triethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2639364.png)
![N-(4-chlorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2639365.png)
![N-(2,4-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2639366.png)
![N-(3,4-difluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2639368.png)
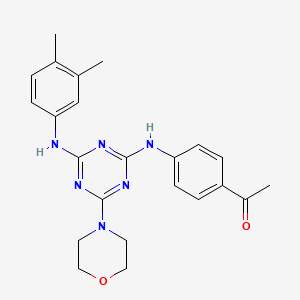
![9-isopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2639374.png)
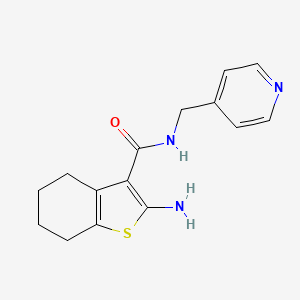
![{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2639376.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylbenzamide](/img/structure/B2639378.png)
